molecular formula C16H26N4O3S B6764785 N-cyclopentyl-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)azetidine-3-sulfonamide

N-cyclopentyl-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)azetidine-3-sulfonamide

Cat. No.: B6764785
M. Wt: 354.5 g/mol
InChI Key: ATGKDJYRJNBRQH-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)azetidine-3-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, an azetidine ring, and a sulfonamide group, making it a subject of interest for researchers.

Properties

IUPAC Name

N-cyclopentyl-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)azetidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-4-20-12(3)15(11(2)17-20)16(21)19-9-14(10-19)24(22,23)18-13-7-5-6-8-13/h13-14,18H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGKDJYRJNBRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)N2CC(C2)S(=O)(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)azetidine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of ethyl acetoacetate with hydrazine derivatives under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step may involve the alkylation of the pyrazole ring using cyclopentyl halides in the presence of a base.

    Formation of the azetidine ring: This can be accomplished through cyclization reactions involving appropriate precursors.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)azetidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-cyclopentyl-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)azetidine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)azetidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)pyrrolidine-3-sulfonamide
  • N-cyclopentyl-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidine-3-sulfonamide

Uniqueness

N-cyclopentyl-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)azetidine-3-sulfonamide is unique due to its specific structural features, such as the azetidine ring and the sulfonamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

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